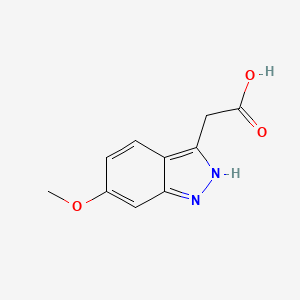![molecular formula C15H19FN2O2 B15254987 tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15254987.png)
tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a synthetic organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and an azetidine ring fused to an indole moiety. The combination of these functional groups and structural elements makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-Butyl 5’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Spirocyclization: The azetidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution or ring-closing metathesis.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate or similar reagents.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the azetidine ring or the ester group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the azetidine ring or ester group.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom or other reactive sites.
Scientific Research Applications
Chemistry:
Synthetic Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Probes: The compound is used as a fluorescent probe or labeling agent in biological studies, helping to visualize cellular processes.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Diagnostic Tools: It is used in the development of diagnostic assays and imaging agents for medical applications.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Electronics: It finds applications in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-fluoro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: The compound may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.
DNA Intercalation: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
- tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]-carbamate
- tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
- tert-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group and fluorine atom, they differ in the specific arrangement of rings and functional groups.
- Reactivity: The presence of different functional groups and ring systems affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure, with some being more suited for biological studies, while others are used in material science or catalysis.
Properties
Molecular Formula |
C15H19FN2O2 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
tert-butyl 5-fluorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19FN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-5-4-10(16)6-11(12)15/h4-6,17H,7-9H2,1-3H3 |
InChI Key |
WAVISDATXJMVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


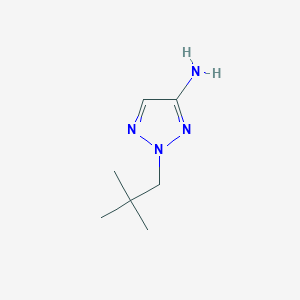
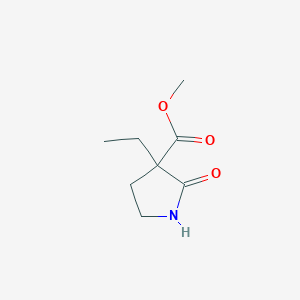
![1-[1-(Methylamino)cyclopentyl]ethan-1-one](/img/structure/B15254923.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane](/img/structure/B15254933.png)
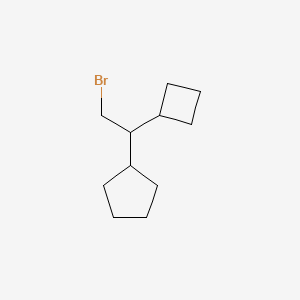
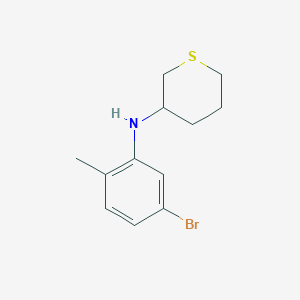
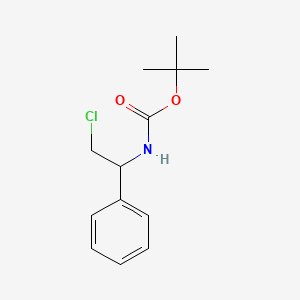
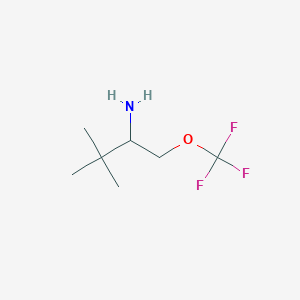
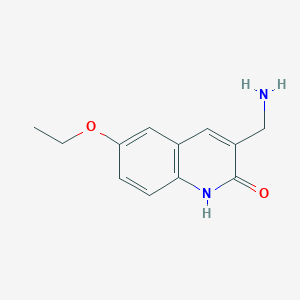
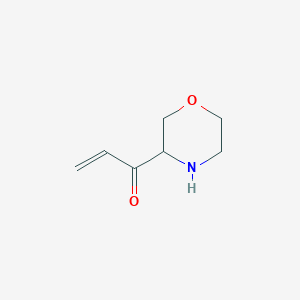
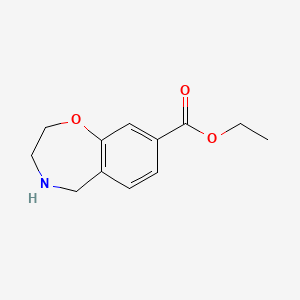
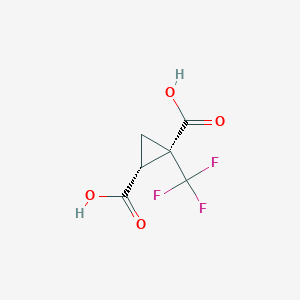
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B15254980.png)
